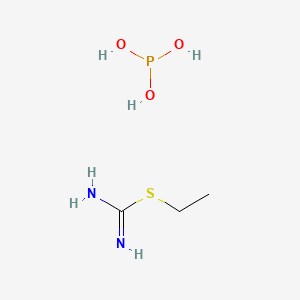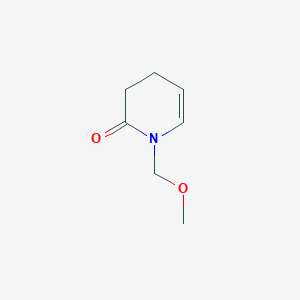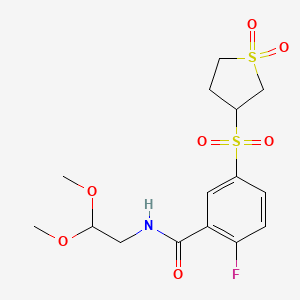
3,6,9,12-Tetraazatetradecane-1,14-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraazatetradecane-1,14-dithiol is a chemical compound with the molecular formula C10H26N4S2 It is characterized by the presence of four nitrogen atoms and two sulfur atoms within a fourteen-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraazatetradecane-1,14-dithiol typically involves the reaction of appropriate amines with thiol-containing compounds. One common method involves the reaction of tetraethylenepentamine with carbon disulfide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraazatetradecane-1,14-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield simpler amines and thiols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Primary amines and thiols.
Substitution: Alkylated amines and thiols.
Scientific Research Applications
3,6,9,12-Tetraazatetradecane-1,14-dithiol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex molecular structures.
Biology: Investigated for its potential in bioconjugation and as a cross-linking agent in protein chemistry.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraazatetradecane-1,14-dithiol involves its ability to form stable complexes with metal ions and its reactivity with thiol and amine groups. This allows it to interact with various molecular targets, including enzymes and proteins, potentially altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12-Tetraethyl-3,6,9,12-tetraazatetradecane-1,14-diamide
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
- 1,14-Diamino-3,6,9,12-tetraoxatetradecane
Uniqueness
3,6,9,12-Tetraazatetradecane-1,14-dithiol is unique due to its combination of thiol and amine functionalities, which provide it with distinct reactivity and versatility in forming complexes and participating in various chemical reactions. This makes it particularly valuable in applications requiring specific interactions with metal ions and biological molecules .
Properties
CAS No. |
920511-73-5 |
|---|---|
Molecular Formula |
C10H26N4S2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-sulfanylethylamino)ethylamino]ethylamino]ethylamino]ethanethiol |
InChI |
InChI=1S/C10H26N4S2/c15-9-7-13-5-3-11-1-2-12-4-6-14-8-10-16/h11-16H,1-10H2 |
InChI Key |
DAZJJRRVOMASMX-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCS)NCCNCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)

![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)

![2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12615302.png)
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12615312.png)
![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)
![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)

![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)

